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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure of the human α-amino-

β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) in complex with its potent

inhibitor, TES-1025. The contents herein are intended for researchers, scientists, and

professionals in the field of drug development seeking a detailed understanding of the

molecular interactions and therapeutic potential of targeting the ACMSD enzyme.

Executive Summary
Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) is a pivotal

enzyme at a branch point of the de novo NAD+ synthesis pathway, making it a compelling

therapeutic target for a variety of diseases, including inflammatory conditions, metabolic

disorders, and age-related ailments.[1][2][3] TES-1025 is the first nanomolar inhibitor of

ACMSD, demonstrating a potent ability to modulate intracellular NAD+ levels.[1][4] This

document elucidates the crystal structure of the human dimeric ACMSD in complex with TES-
1025, revealing the precise molecular interactions that underpin its inhibitory mechanism. The

structure, resolved at 2.5 Å, showcases TES-1025 binding within the catalytic site, engaging

with a crucial Zn2+ ion and residues from both monomers of the ACMSD homodimer.[1][2] This

structural insight provides a foundational basis for the rational design of next-generation

ACMSD inhibitors.
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The ACMSD-TES-1025 Complex: Structural and
Binding Data
The interaction between TES-1025 and ACMSD is characterized by high affinity and specificity.

The quantitative data pertaining to this interaction and the crystallographic structure are

summarized below.

Inhibitor Affinity and Efficacy
Parameter Value Reference

Ki 0.85 ± 0.22 nM [1][2][5]

IC50 13 nM [1][4]

Crystallographic Data of the TES-1025-ACMSD Complex
Parameter Value Reference

PDB ID 7PWY [1][6]

Method X-RAY DIFFRACTION [6]

Resolution 2.50 Å [1][6]

R-Value Work 0.210 [1][6]

R-Value Free 0.252 [1][6]

Space Group P 21 21 2 [1]

Unit Cell Dimensions (a, b, c) 153.3 Å, 92.5 Å, 103.9 Å [1]

Total Structure Weight 153.6 kDa [6]

Modeled Residue Count 1,289 [6]

Molecular Interactions at the Active Site
The crystal structure of the TES-1025-ACMSD complex reveals that the inhibitor binds in the

catalytic site, which is formed at the interface of the two monomers of the homodimer.[1][2] The
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catalytically active form of ACMSD is a homodimer, as a neighboring subunit contributes a

critical arginine residue to the active site.[1]

TES-1025's potent inhibition is achieved through a network of interactions with key residues

and the catalytic Zn2+ ion:

Coordination with Zn2+: The carboxyl group of TES-1025 directly coordinates with the Zn2+

metal ion.[4]

Hydrogen Bonding: The carboxyl group also forms hydrogen bonds with Trp191 and

interacts with Asp291 via a bridging water molecule.[4]

Charge-Charge Interactions: The pyrimidine nitrogen of TES-1025 engages in a charge-

charge interaction with the positively charged nitrogen of Arg47.[4]

Hydrophobic Interactions: The 2-thienyl ring of the inhibitor is situated within a hydrophobic

pocket formed by Trp176, Phe46, Met180, and Trp191.[4]

Dimeric Interface Interaction: TES-1025 interacts with residues from both chains of the

ACMSD dimer, stabilizing an inactive conformation.[1] A key interaction involves Arg243 from

the adjacent monomer.[2]

Signaling Pathway Context: The Kynurenine
Pathway and NAD+ Synthesis
ACMSD is a crucial regulator in the kynurenine pathway, which is the primary route for de novo

NAD+ synthesis from tryptophan.[1] ACMSD catalyzes the decarboxylation of α-amino-β-

carboxymuconate-ε-semialdehyde (ACMS) to 2-aminomuconate-6-semialdehyde (AMS).[1]

AMS is then further metabolized to enter the tricarboxylic acid (TCA) cycle.[1] In the absence of

ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a precursor for

NAD+ synthesis.[1] By inhibiting ACMSD, TES-1025 effectively shunts the metabolic flux of

tryptophan catabolism towards the production of quinolinic acid, thereby increasing intracellular

NAD+ levels.[1][2]
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Figure 1: The Kynurenine Pathway and the inhibitory action of TES-1025 on ACMSD.

Experimental Protocols
Protein Expression and Purification of Human ACMSD
Recombinant human ACMSD (hACMSD) was expressed in Pichia pastoris cells.[1] The

purification protocol involved the following steps:

Cell Lysis: A pellet of P. pastoris cells was resuspended in a lysis buffer (10 mM potassium

phosphate, pH 7.0, 50 mM NaCl, 1 mM DTT, 5 mM 2-mercaptoethanol, 1 mM PMSF, and a

protease inhibitor cocktail).[1]

Chromatography: The cell lysate was subjected to purification, likely involving affinity and

size-exclusion chromatography, to obtain pure hACMSD.

Crystallization of the ACMSD-TES-1025 Complex
Protein Preparation: The purified hACMSD was diluted tenfold with 50 mM potassium

phosphate and 5 mM 2-mercaptoethanol, then concentrated by ultrafiltration to a final

concentration of 4.5 mg/ml.[2]

Crystallization Method: The sitting drop vapor diffusion method was employed for all

crystallization trials.[2] TES-1025 was co-crystallized with the protein.

X-ray Diffraction Data Collection and Structure
Determination
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Data Collection: Diffraction data were collected from the crystals and were integrated and

scaled using the XDS/XSCALE program package.[1]

Structure Solution: The crystal structure was solved by molecular replacement using the

PHASER program, with a previously determined hACMSD structure (PDB code 4IH3) as the

search model.[1]

Model Building and Refinement: Automated model building was performed using the

PHENIX suite, followed by manual fitting using COOT. The model was refined while

monitoring Rwork, Rfree, and Ramachandran plot statistics.[1] The final coordinates and

structure factors were deposited in the Protein Data Bank under the accession code 7PWY.

[1][2]

Enzyme Kinetics Assay
The inhibitory kinetics of TES-1025 on ACMSD were determined by measuring the enzyme's

activity in the presence of varying concentrations of the inhibitor and the substrate, 2-amino 3-

carboxymuconate 6-semialdehyde (ACMS).[1] Due to the tight binding of TES-1025, the Dixon

method was used for the kinetic analysis.[1] The activity was monitored by the decrease in

absorbance at 360 nm, corresponding to the consumption of ACMS.[7]
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Figure 2: Experimental workflow for the structural and kinetic characterization of the TES-
1025-ACMSD complex.

Conclusion
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The detailed structural and functional data presented in this guide offer a clear and

comprehensive understanding of the mechanism of action of TES-1025, a first-in-class, potent

inhibitor of human ACMSD. The high-resolution crystal structure of the ACMSD-TES-1025
complex provides an invaluable tool for the structure-based design of novel therapeutics

targeting NAD+ metabolism for the treatment of a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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